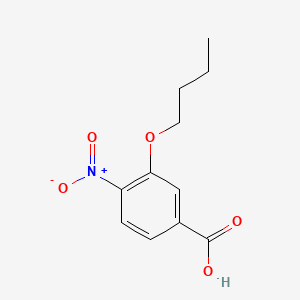

3-Butoxy-4-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76562. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-butoxy-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-2-3-6-17-10-7-8(11(13)14)4-5-9(10)12(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITZSLUFIIRTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50992825 | |

| Record name | 3-Butoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72101-53-2 | |

| Record name | Butoxy nitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Butoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BUTOXY-4-NITROBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Butoxy-4-nitrobenzoic Acid: Properties, Synthesis, and Applications

Introduction

3-Butoxy-4-nitrobenzoic acid, a substituted aromatic carboxylic acid, serves as a pivotal intermediate in the synthesis of various organic molecules of pharmaceutical interest. Its unique structural features, comprising a butoxy group and a nitro group on a benzoic acid scaffold, offer versatile reactivity for constructing more complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, reactivity, and a significant application in the development of the local anesthetic, Oxybuprocaine hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both foundational knowledge and practical insights.

Physicochemical Properties

This compound is a solid, light beige to beige compound under standard conditions.[1] Its core physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 72101-53-2 | [2] |

| Molecular Formula | C₁₁H₁₃NO₅ | [3] |

| Molecular Weight | 239.22 g/mol | [2] |

| Melting Point | 173 - 175 °C | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| SMILES | CCCCOc1cc(ccc1[O-])C(=O)O | [3] |

| InChI | InChI=1S/C11H13NO5/c1-2-3-6-17-10-7-8(11(13)14)4-5-9(10)12(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,14) | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of a 4-alkoxybenzoic acid precursor. A general method for the preparation of 3-nitro-4-alkoxybenzoic acids has been described, which can be adapted for the butoxy derivative.[4] The following protocol outlines a plausible synthetic route.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-n-butoxybenzoic acid

-

Concentrated nitric acid (60%)

-

Water

-

Ice

-

Reaction vessel with stirring and temperature control

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel, suspend 12.7 g of 4-n-butoxybenzoic acid in an appropriate solvent.

-

Cool the suspension on an ice bath to maintain a low temperature.

-

Slowly add a nitrating mixture, such as concentrated nitric acid, dropwise to the suspension over a period of approximately 45 minutes. The temperature should be carefully monitored and maintained at or below 0°C due to the exothermic nature of the reaction.[4]

-

After the addition is complete, continue stirring the reaction mixture at a low temperature (e.g., -5°C) for about 1 hour to ensure the completion of the nitration reaction.[4]

-

Pour the reaction mixture into a beaker containing ice to precipitate the crude product.

-

Collect the crystalline product by filtration.

-

Wash the collected solid thoroughly with water to remove any residual acid and other impurities.

-

Dry the purified this compound. The expected yield for a similar reaction was reported to be 76.2%, with a purity of 99.2%.[4]

Caption: Synthesis workflow for this compound.

Spectroscopic and Analytical Data

While specific spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features based on data from analogous compounds such as 3-methoxy-4-nitrobenzoic acid and other substituted benzoic acids.

| Technique | Expected Features |

| ¹H NMR | Aromatic protons would appear as distinct signals in the downfield region (δ 7.0-8.5 ppm). The butoxy group would show characteristic signals for the -OCH₂- group (a triplet around δ 4.0-4.2 ppm), two methylene groups in the middle of the chain (multiplets around δ 1.5-1.8 ppm), and a terminal methyl group (a triplet around δ 0.9-1.0 ppm). The acidic proton of the carboxylic acid would be a broad singlet at a very downfield chemical shift (δ > 10 ppm). |

| ¹³C NMR | The carbonyl carbon of the carboxylic acid would be observed in the range of δ 165-175 ppm. The aromatic carbons would appear between δ 110-160 ppm, with carbons attached to the electron-withdrawing nitro group and the electron-donating butoxy group showing distinct shifts. The carbons of the butoxy group would be found in the upfield region. |

| FT-IR | A broad O-H stretch from the carboxylic acid would be present in the region of 2500-3300 cm⁻¹. A sharp C=O stretch for the carboxylic acid would be expected around 1700 cm⁻¹. Characteristic peaks for the C-O stretch of the ether and the N-O stretches of the nitro group would also be present. |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z 239. Fragmentation patterns would likely involve the loss of the butoxy group, the carboxylic acid group, and the nitro group. |

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the nitro group, and the butoxy group on the aromatic ring.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, conversion to acid chlorides, and amide formation. The acidity of the carboxylic proton is enhanced by the electron-withdrawing nature of the nitro group on the aromatic ring.

-

Nitro Group: The nitro group is a strong deactivating group for electrophilic aromatic substitution. However, it can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C) or metals in acidic media (e.g., Sn/HCl).[5] This transformation is a key step in many synthetic pathways.

-

Aromatic Ring: The presence of both an electron-donating butoxy group and a strong electron-withdrawing nitro group influences the reactivity of the benzene ring. The ring is generally deactivated towards electrophilic substitution.[6]

Caption: Key reactions of this compound.

Applications in Drug Development

A primary and well-documented application of this compound is its role as a crucial intermediate in the synthesis of the local anesthetic Oxybuprocaine hydrochloride .[2]

Synthesis of Oxybuprocaine Hydrochloride

The synthesis of Oxybuprocaine from this compound involves a two-step process:

-

Esterification: this compound is first converted to its corresponding acyl chloride, which is then reacted with 2-(diethylamino)ethanol to form the ester, 2-(diethylamino)ethyl 3-butoxy-4-nitrobenzoate.

-

Reduction: The nitro group of the resulting ester is then reduced to an amino group, typically through catalytic hydrogenation, to yield Oxybuprocaine.

Caption: Synthesis of Oxybuprocaine from this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to handle the compound in a well-ventilated area or a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable building block in organic synthesis, particularly for the pharmaceutical industry. Its well-defined physicochemical properties and predictable reactivity make it a reliable intermediate. The synthesis of this compound is achievable through standard nitration procedures, and its functional groups offer handles for further chemical transformations. Its established role in the synthesis of Oxybuprocaine hydrochloride highlights its importance in the development of therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals working with or considering the use of this versatile chemical compound.

References

-

Ataman Kimya. NITROBENZOIC ACID. Available at: [Link]

-

Chemcess. Nitrobenzoic Acid: Properties, Reactions And Production. Available at: [Link]

- [No valid reference for this cit

- [No valid reference for this cit

- Google Patents. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.

-

GSRS. This compound. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. brainly.in [brainly.in]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]

- 5. chemcess.com [chemcess.com]

- 6. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]

3-Butoxy-4-nitrobenzoic Acid: A Comprehensive Technical Guide for Advanced Research

CAS Number: 72101-53-2

Introduction: A Versatile Nitroaromatic Building Block

3-Butoxy-4-nitrobenzoic acid is a substituted aromatic carboxylic acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its molecular architecture, characterized by a benzoic acid core functionalized with a butoxy group at the 3-position and a nitro group at the 4-position, provides a unique combination of steric and electronic properties. This strategic arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, most notably as a key precursor to the local anesthetic Oxybuprocaine Hydrochloride.[1] Beyond this well-established application, the inherent reactivity of the nitro and carboxylic acid moieties, coupled with the lipophilic nature of the butoxy group, presents a versatile scaffold for the design and synthesis of novel therapeutic agents.

This technical guide provides an in-depth exploration of this compound, intended for researchers, scientists, and drug development professionals. It will cover its physicochemical properties, a detailed and validated synthesis protocol with mechanistic insights, comprehensive spectroscopic characterization, its role in pharmaceutical synthesis, and essential safety and handling procedures.

Physicochemical and Structural Properties

This compound is typically a light beige to beige solid at room temperature.[1] Its key physical and structural properties are summarized in the table below. The butoxy group significantly influences its solubility profile, lending it greater solubility in organic solvents compared to its un-substituted counterparts.

| Property | Value | Source(s) |

| CAS Number | 72101-53-2 | [1] |

| Molecular Formula | C₁₁H₁₃NO₅ | [1] |

| Molecular Weight | 239.22 g/mol | [1] |

| Melting Point | 174 °C | [1] |

| Boiling Point (Predicted) | 422.4 ± 30.0 °C | [1] |

| Density (Predicted) | 1.277 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.28 ± 0.10 | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

| Appearance | Light Beige to Beige Solid | [1] |

Synthesis and Mechanistic Insights: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that relies on fundamental organic reactions. The most common and reliable route begins with the nitration of 3-hydroxybenzoic acid, followed by a Williamson ether synthesis to introduce the butoxy group. This section provides a detailed, self-validating protocol with an emphasis on the causality behind the experimental choices.

Overall Synthesis Workflow

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of 3-Hydroxy-4-nitrobenzoic Acid (Precursor)

The initial step involves the regioselective nitration of 3-hydroxybenzoic acid. The hydroxyl group is an ortho-, para-director; however, the carboxylic acid group is a meta-director and deactivating. The nitration occurs predominantly at the 4-position (ortho to the hydroxyl group and meta to the carboxylic acid group).

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-hydroxybenzoic acid in a suitable solvent such as glacial acetic acid. Cool the mixture to 0-5 °C using an ice bath.

-

Nitration: Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 10 °C. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude 3-hydroxy-4-nitrobenzoic acid.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Part 2: Synthesis of this compound

This stage involves a three-step sequence: esterification of the carboxylic acid, Williamson ether synthesis to introduce the butoxy group, and finally, saponification to regenerate the carboxylic acid.

Experimental Protocol:

-

Esterification:

-

Reflux a mixture of 3-hydroxy-4-nitrobenzoic acid, an excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid for several hours. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for nucleophilic attack by ethanol.

-

After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution) and extract the ethyl ester into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 3-hydroxy-4-nitrobenzoate.

-

-

Williamson Ether Synthesis:

-

Dissolve the ethyl 3-hydroxy-4-nitrobenzoate in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Add a suitable base, such as anhydrous potassium carbonate, to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion.

-

Add 1-bromobutane to the mixture and heat the reaction to reflux. The phenoxide ion will then act as a nucleophile, attacking the primary alkyl halide in an SN2 reaction to form the ether linkage.

-

Monitor the reaction by TLC. Upon completion, filter off the inorganic salts and remove the solvent under reduced pressure. The crude product is ethyl 3-butoxy-4-nitrobenzoate.

-

Caption: Mechanism of the Williamson ether synthesis step.

-

Saponification:

-

Dissolve the crude ethyl 3-butoxy-4-nitrobenzoate in an alcoholic solution of sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux for 1-2 hours to hydrolyze the ester back to the carboxylic acid.

-

After cooling, remove the alcohol under reduced pressure.

-

Dissolve the residue in water and acidify with a strong acid (e.g., hydrochloric acid) to a pH of 1-2. This will precipitate the final product, this compound.

-

Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.[1]

-

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, its structure allows for the confident prediction of its key spectroscopic features based on the analysis of its functional groups and data from analogous compounds.

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | -COOH |

| ~8.1 | d | 1H | Ar-H |

| ~7.8 | d | 1H | Ar-H |

| ~7.6 | dd | 1H | Ar-H |

| ~4.2 | t | 2H | -OCH₂- |

| ~1.8 | m | 2H | -OCH₂CH₂- |

| ~1.5 | m | 2H | -CH₂CH₃ |

| ~0.9 | t | 3H | -CH₃ |

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O |

| ~155 | C-OBu |

| ~145 | C-NO₂ |

| ~135 | Ar-C |

| ~125 | Ar-C |

| ~120 | Ar-C |

| ~115 | Ar-C |

| ~69 | -OCH₂- |

| ~30 | -OCH₂CH₂- |

| ~19 | -CH₂CH₃ |

| ~14 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted, KBr Pellet):

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 (broad) | O-H stretch (carboxylic acid dimer) |

| ~2960, 2870 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1580, 1470 | C=C stretch (aromatic) |

| ~1520, 1340 | N-O asymmetric and symmetric stretch (nitro group) |

| ~1250 | C-O stretch (ether) |

Mass Spectrometry (MS) (Predicted, ESI-):

The molecular ion peak [M-H]⁻ would be expected at m/z 238.07.

Applications in Drug Development and Medicinal Chemistry

The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of Oxybuprocaine , a potent topical anesthetic used in ophthalmology. The synthesis involves the conversion of the carboxylic acid to an ester with N,N-diethylethanolamine, followed by the reduction of the nitro group to an amine.

Beyond this specific application, the this compound scaffold holds potential for broader use in medicinal chemistry for several reasons:

-

Modulation of Physicochemical Properties: The butoxy group is a moderately lipophilic substituent that can be used to enhance the ability of a drug candidate to cross cell membranes. Its presence can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule.

-

Pharmacophore Element: The ether oxygen can act as a hydrogen bond acceptor, a key interaction in many drug-receptor binding events. The spatial arrangement of the butoxy group can also provide important steric interactions within a binding pocket.

-

Synthetic Handle for Derivatization: The nitro group is a versatile functional group that can be readily reduced to an amine. This resulting aniline derivative can then be further functionalized through a wide range of reactions (e.g., amidation, sulfonylation, diazotization) to generate a library of analogues for structure-activity relationship (SAR) studies.

-

Bioisosteric Replacement: In drug design, the nitro group can sometimes be a liability due to potential toxicity. However, understanding its electronic and steric properties allows for its strategic replacement with other bioisosteric groups to fine-tune the biological activity and safety profile of a lead compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust. If inhalation occurs, move to fresh air.

-

Skin Contact: Avoid contact with skin. In case of contact, wash thoroughly with soap and water.

-

Eye Contact: Avoid contact with eyes. If contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Ingestion: Do not ingest. If swallowed, rinse mouth with water and seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its well-defined synthesis and the strategic placement of its functional groups make it an important building block for the preparation of pharmaceuticals, most notably Oxybuprocaine. Furthermore, its structural features offer significant opportunities for the development of new chemical entities through rational drug design and SAR studies. This guide provides a solid foundation for researchers to safely handle, synthesize, and utilize this compound in their advanced research endeavors.

References

Sources

3-Butoxy-4-nitrobenzoic acid molecular structure

An In-Depth Technical Guide to the Molecular Structure and Synthesis of 3-Butoxy-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 72101-53-2) is a substituted aromatic carboxylic acid with significant potential as a building block in organic synthesis, particularly for active pharmaceutical ingredients (APIs).[1] Its molecular architecture, featuring a butoxy group, a nitro group, and a carboxylic acid moiety on a benzene ring, offers a versatile platform for chemical modification. This guide provides a comprehensive analysis of its molecular structure, proposes a viable synthetic pathway, outlines methods for structural elucidation, and discusses its chemical properties and safety considerations. While detailed experimental data for this specific compound is not extensively published, this paper synthesizes information from analogous structures and established chemical principles to provide a robust framework for researchers.

Chemical Identity and Properties

This compound is characterized by a benzene ring substituted at positions 1, 3, and 4. The carboxylic acid group at position 1, the butoxy group at position 3, and the nitro group at position 4 define its chemical reactivity and physical properties.

Molecular Structure

The structure combines several key functional groups that influence its electronic and steric properties. The carboxylic acid and the nitro group are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[2] The butoxy group, an ether, is an ortho-, para-directing activator. The interplay of these groups governs the molecule's reactivity in further synthetic transformations.

Caption: 2D representation of this compound.

Physicochemical Data

Publicly available, experimentally determined physical properties for this compound are limited. However, key identifiers and computed properties are consolidated below.

| Property | Value | Source |

| CAS Number | 72101-53-2 | [1][3] |

| Molecular Formula | C₁₁H₁₃NO₅ | [3][4] |

| Molecular Weight | 239.23 g/mol | [4] |

| IUPAC Name | This compound | [5] |

| SMILES | CCCCOc1cc(ccc1[O-])C(=O)O | [3][4] |

| InChI Key | InChI=1S/C11H13NO5/c1-2-3-6-17-10-7-8(11(13)14)4-5-9(10)12(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,14) | [3][4] |

Proposed Synthesis Pathway

A robust synthesis of this compound can be envisioned through a two-step process starting from 3-hydroxy-4-nitrobenzoic acid. This pathway leverages two fundamental reactions in organic chemistry: Williamson ether synthesis and electrophilic aromatic nitration.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for Williamson ether synthesis on substituted phenols.[6]

Objective: To synthesize this compound from 3-hydroxy-4-nitrobenzoic acid.

Materials:

-

3-hydroxy-4-nitrobenzoic acid (1.0 eq)

-

1-Bromobutane (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 3-hydroxy-4-nitrobenzoic acid and anhydrous potassium carbonate.

-

Add anhydrous DMF to the flask to dissolve the reagents.

-

Add 1-bromobutane to the reaction mixture dropwise at room temperature.

-

Heat the reaction mixture to 60-70°C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture to a pH of 2-3 using 1 M HCl, which will precipitate the crude product.

-

Filter the precipitate and wash with cold water.

-

For purification, dissolve the crude product in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Structural Elucidation

Confirming the molecular structure of the synthesized product is critical. A combination of spectroscopic techniques provides unambiguous evidence of its identity.[7]

Spectroscopic Characterization (Expected Data)

The following data are predicted based on the known structure and typical spectroscopic values for the constituent functional groups.

-

¹H NMR (Proton NMR): The spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by their positions relative to the electron-withdrawing and -donating groups. The butoxy chain will exhibit distinct signals: a triplet for the terminal methyl group (~0.9 ppm), two multiplets for the internal methylene groups (~1.4-1.8 ppm), and a triplet for the methylene group attached to the ether oxygen (~4.1 ppm).

-

¹³C NMR (Carbon NMR): The spectrum should display 11 unique carbon signals corresponding to the molecular formula. The carbonyl carbon of the carboxylic acid will appear far downfield (~165-170 ppm). Aromatic carbons will resonate in the 110-160 ppm range, and the four carbons of the butoxy group will be visible in the aliphatic region (~13-70 ppm).

-

IR (Infrared) Spectroscopy: Key absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C-O stretch of the ether (~1250 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹ respectively).

-

Mass Spectrometry (MS): The molecular ion peak (M+) in a high-resolution mass spectrum should correspond to the exact mass of C₁₁H₁₃NO₅.[5] Fragmentation patterns would likely show the loss of the butoxy group and the carboxylic acid group.

Applications and Reactivity

The primary documented application of this compound is as a key intermediate in the synthesis of the local anesthetic Oxybuprocaine.[1] The molecule's functional groups allow for several subsequent reactions:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, a crucial step in many pharmaceutical syntheses to introduce a reactive nucleophilic site.[8]

-

Carboxylic Acid Derivatization: The carboxylic acid can be converted into esters, amides, or acid chlorides, enabling the coupling of this molecule to other synthetic fragments.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, handling should be guided by the data for structurally similar compounds like 3-hydroxy-4-nitrobenzoic acid and other nitrobenzoic acids.[9][10]

-

Hazards: Assumed to be harmful if swallowed, and to cause skin and serious eye irritation.[9][11] May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[10][12] Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container.[9]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable chemical intermediate whose utility is defined by the strategic placement of its butoxy, nitro, and carboxylic acid functional groups. While comprehensive characterization data is sparse in public literature, this guide provides a foundational understanding of its structure, a plausible synthetic route, and the analytical methods required for its characterization. This information serves as a vital resource for researchers aiming to utilize this compound in drug discovery and organic synthesis.

References

-

PubChem. (n.d.). 3-Methyl-4-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-4-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

-

Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). 3-Nitrobenzoic Acid in Pharmaceutical Synthesis: A Critical Building Block. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

-

Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Retrieved from [Link]

-

FAQ-Chemical. (n.d.). What are the synthesis methods and applications of 3-Methyl-4-nitrobenzoic acid?. Retrieved from [Link]

-

Georganics. (n.d.). 3-Methoxy-4-nitrobenzoic acid - High purity. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound CAS#: 72101-53-2 [m.chemicalbook.com]

- 2. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. 3-Hydroxy-4-nitrobenzoic acid | C7H5NO5 | CID 69265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. westliberty.edu [westliberty.edu]

- 11. 3-Methoxy-4-nitrobenzoic acid - High purity | EN [georganics.sk]

- 12. carlroth.com [carlroth.com]

3-Butoxy-4-nitrobenzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Butoxy-4-nitrobenzoic Acid

Introduction

This compound is a valuable aromatic carboxylic acid derivative characterized by a butoxy ether linkage and a nitro group positioned on the benzene ring. Its chemical structure, represented by the molecular formula C₁₁H₁₃NO₅, makes it a key intermediate in the synthesis of more complex molecules, notably in the pharmaceutical industry.[1][2] One of its significant applications is as a precursor in the preparation of the local anesthetic, Oxybuprocaine Hydrochloride.[2][3]

This guide provides a comprehensive exploration of a robust and widely applicable pathway for the synthesis of this compound. As senior application scientists, our focus is not merely on the procedural steps but on the underlying chemical principles, the rationale for methodological choices, and the establishment of a self-validating protocol. The primary strategy detailed herein involves a multi-step sequence beginning with a readily available precursor, 3-hydroxy-4-nitrobenzoic acid, and leveraging the classical Williamson ether synthesis for the crucial C-O bond formation.

Part 1: Retrosynthetic Analysis and Pathway Rationale

A logical retrosynthetic analysis of this compound points to two primary bond disconnections: the ether linkage (C-O) and the nitro group (C-N). The most reliable and high-yielding approach focuses on the formation of the ether bond on a pre-existing nitro-substituted aromatic ring. This leads to the identification of 3-hydroxy-4-nitrobenzoic acid and an n-butyl halide as the key synthons.

The forward synthesis is therefore designed around three core stages:

-

Protection of the Carboxylic Acid: The carboxylic acid group in the starting material is acidic and can interfere with the basic conditions required for ether synthesis. Therefore, it is first protected as an ester.

-

Williamson Ether Synthesis: This classical SN2 reaction is the cornerstone of the pathway, forming the desired butoxy ether linkage.[4][5] It involves the reaction of the phenoxide ion (generated from the hydroxyl group) with a primary alkyl halide.[5]

-

Deprotection (Saponification): The final step involves the hydrolysis of the ester to regenerate the carboxylic acid, yielding the target molecule.

This strategic sequence ensures high selectivity and minimizes potential side reactions, such as the alkylation of the carboxylate group, making the overall process efficient and reproducible.

Part 2: The Core Synthesis Pathway

The synthesis of this compound is most effectively achieved through a three-step process starting from 3-hydroxy-4-nitrobenzoic acid. The precursor itself can be synthesized via the nitration of m-hydroxybenzoic acid.[6][7]

Experimental Protocols

Step 1: Esterification of 3-Hydroxy-4-nitrobenzoic Acid

-

Objective: To protect the carboxylic acid functional group as an ethyl ester, preventing its interference in the subsequent base-mediated etherification step.

-

Methodology: Fischer-Speier esterification.

-

Protocol:

-

To a solution of 3-hydroxy-4-nitrobenzoic acid (1.0 eq.) in absolute ethanol (approx. 10 mL per gram of starting material), add concentrated sulfuric acid (0.1 eq.) dropwise while stirring.

-

Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.

-

Dilute the residue with cold water and extract the product with ethyl acetate (3x volumes).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl 3-hydroxy-4-nitrobenzoate, which can often be used in the next step without further purification.

-

-

Causality Behind Experimental Choices:

-

Ethanol: Serves as both the solvent and the reactant for esterification. Using it in large excess drives the equilibrium towards the product side, as per Le Châtelier's principle.

-

Sulfuric Acid: Acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. A similar protocol using H₂SO₄ in methanol is described for related compounds.[8]

-

Aqueous Workup: The neutralization with sodium bicarbonate is critical to remove the acid catalyst and any unreacted starting material, simplifying purification.

-

Step 2: Williamson Ether Synthesis for Ethyl 3-Butoxy-4-nitrobenzoate

-

Objective: To form the butoxy ether linkage via an SN2 reaction.

-

Methodology: Williamson Ether Synthesis.[5]

-

Protocol:

-

Dissolve ethyl 3-hydroxy-4-nitrobenzoate (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone (approx. 15 mL per gram).

-

Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.), to the solution.

-

Stir the suspension vigorously and add n-butyl iodide or n-butyl bromide (1.2-1.5 eq.) dropwise.

-

Heat the reaction mixture to 60-80 °C and maintain for 6-12 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-butoxy-4-nitrobenzoate. Purification can be achieved by column chromatography on silica gel if necessary.

-

-

Causality Behind Experimental Choices:

-

Base (K₂CO₃): A moderately strong base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. K₂CO₃ is advantageous as it is inexpensive, easy to handle, and strong enough for this purpose without promoting hydrolysis of the ethyl ester.

-

Solvent (DMF): A polar aprotic solvent like DMF is ideal for SN2 reactions.[9] It effectively solvates the potassium cation while leaving the phenoxide nucleophile relatively "bare" and reactive.

-

Alkyl Halide: A primary alkyl halide (n-butyl iodide/bromide) is essential to ensure the reaction proceeds via an SN2 mechanism.[4] Tertiary or even secondary halides would lead to elimination (E2) as the major competing side reaction.[9] Iodide is a better leaving group than bromide, potentially allowing for milder reaction conditions. A similar synthesis using n-butyl iodide has been reported.[10]

-

Step 3: Saponification to this compound

-

Objective: To hydrolyze the ethyl ester and liberate the final carboxylic acid product.

-

Methodology: Base-catalyzed ester hydrolysis (saponification).

-

Protocol:

-

Dissolve the crude ethyl 3-butoxy-4-nitrobenzoate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol.[3]

-

Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq., e.g., 1 M solution) to the mixture.

-

Stir the reaction at room temperature or gently heat to 60 °C for 1-2 hours until the hydrolysis is complete (monitored by TLC).[3]

-

Cool the mixture and remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution to a pH of ~1-2 by the slow addition of concentrated hydrochloric acid (HCl).[8] A precipitate will form.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

-

The resulting solid is this compound. Recrystallization from a suitable solvent like aqueous ethanol can be performed for further purification.

-

-

Causality Behind Experimental Choices:

-

NaOH: Provides the hydroxide ions (OH⁻) that act as the nucleophile to attack the ester's carbonyl carbon, initiating the hydrolysis.

-

Acidification: The product of the basic hydrolysis is the sodium salt of the carboxylic acid (sodium 3-butoxy-4-nitrobenzoate), which is water-soluble. Protonation with a strong acid like HCl is necessary to generate the neutral, less soluble carboxylic acid, causing it to precipitate out of the solution.

-

Part 3: Data Presentation and Visualization

Physicochemical Properties

The key properties of the final product are summarized below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 72101-53-2 | [2] |

| Molecular Formula | C₁₁H₁₃NO₅ | [1][11] |

| Molecular Weight | 239.22 g/mol | [2][12] |

| Appearance | Light Beige to Beige Solid | [12] |

| Melting Point | 173 - 175 °C | [12] |

| SMILES | CCCCOc1cc(ccc1[O-])C(=O)O | [1][13] |

Synthesis Pathway Diagram

The following diagram illustrates the complete, three-step workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is reliably achieved through a well-established, three-step sequence involving esterification, Williamson ether synthesis, and saponification. This guide has detailed not only the procedural aspects but also the critical scientific reasoning behind the choice of reagents, solvents, and conditions. By protecting the carboxylic acid and utilizing a primary alkyl halide in a polar aprotic solvent, the core etherification step proceeds with high efficiency via an SN2 mechanism. This robust and logical pathway provides researchers and drug development professionals with a clear and validated method for obtaining this important chemical intermediate.

References

-

PrepChem. (n.d.). Synthesis of 3-n-butoxy-4-(4'-chlorobenzoyl)-5-nitrobenzoic acid. Retrieved from PrepChem.com. [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from gsrs.ncats.nih.gov. [Link]

-

Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (n.d.). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from chem.utahtech.edu. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from masterorganicchemistry.com. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from en.wikipedia.org. [Link]

-

PubChemLite. (n.d.). This compound (C11H13NO5). Retrieved from pubchemlite.com. [Link]

-

LookChem. (n.d.). This compound. Retrieved from lookchem.com. [Link]

- Google Patents. (n.d.). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.

-

European Patent Office. (1989, November 15). EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids. Retrieved from data.epo.org. [Link]

-

PrepChem. (n.d.). Preparation of 3-hydroxy-4-nitrobenzoic acid. Retrieved from PrepChem.com. [Link]

-

Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from chem-station.com. [Link]

-

Taylor & Francis Online. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from tandfonline.com. [Link]

- Google Patents. (n.d.). US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound CAS#: 72101-53-2 [m.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. 3-Hydroxy-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 10. prepchem.com [prepchem.com]

- 11. PubChemLite - this compound (C11H13NO5) [pubchemlite.lcsb.uni.lu]

- 12. This compound [chemicalbook.com]

- 13. This compound | LGC Standards [lgcstandards.com]

An In-depth Technical Guide to the Solubility of 3-Butoxy-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 3-Butoxy-4-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, including the local anesthetic Oxybuprocaine Hydrochloride.[1] Understanding the solubility of this compound is paramount for optimizing reaction conditions, purification processes, and formulation development. This document, authored from the perspective of a Senior Application Scientist, delves into the theoretical and practical aspects of determining the solubility of this compound, offering field-proven insights and detailed experimental protocols.

Introduction to this compound

This compound (CAS No. 72101-53-2) is a substituted aromatic carboxylic acid. Its chemical structure, featuring a carboxylic acid group, a nitro group, and a butoxy group, dictates its physicochemical properties, including its solubility in various solvents.

Chemical Structure:

Caption: Chemical structure of this compound.

The interplay of the polar carboxylic acid and nitro groups with the nonpolar butoxy chain results in a molecule with moderate polarity, influencing its solubility in a range of solvents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding and predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₅ | [1][2] |

| Molecular Weight | 239.22 g/mol | [1] |

| Melting Point | 174 °C | [1] |

| Boiling Point (Predicted) | 422.4 ± 30.0 °C | [1] |

| Density (Predicted) | 1.277 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.28 ± 0.10 | [1] |

Qualitative Solubility Data

Preliminary qualitative solubility data for this compound indicates that it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1] This suggests that polar aprotic and polar protic solvents, respectively, are capable of solvating the molecule to some extent. However, for process development and formulation, quantitative data is essential.

Experimental Determination of Solubility: A Methodological Approach

Due to the limited availability of quantitative solubility data for this compound in the public domain, this section provides a detailed, field-proven protocol for its experimental determination. The isothermal saturation method is a robust and widely accepted technique for this purpose.[3]

Principle of the Isothermal Saturation Method

The isothermal saturation method involves equilibrating an excess amount of the solid solute with a known volume of the solvent at a constant temperature. Once equilibrium is reached, the concentration of the dissolved solute in the supernatant is determined analytically. This concentration represents the solubility of the compound in that solvent at that specific temperature.

Causality Behind Experimental Choices

-

Solvent Selection: The choice of solvents is critical and should be guided by the structure of this compound. A range of solvents with varying polarities should be selected to establish a comprehensive solubility profile. Based on the structure, suitable solvents would include:

-

Polar Protic Solvents: Water, Methanol, Ethanol. These can hydrogen bond with the carboxylic acid and nitro groups.

-

Polar Aprotic Solvents: Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO). These can interact via dipole-dipole interactions.

-

Nonpolar Solvents: Toluene, Heptane. These will primarily interact with the butoxy group and the aromatic ring.

-

-

Temperature Control: Solubility is highly temperature-dependent. Therefore, precise temperature control is crucial for obtaining accurate and reproducible data. A thermostatically controlled water bath or a jacketed reaction vessel is recommended.[3]

-

Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This can vary depending on the compound and the solvent. Preliminary experiments should be conducted to determine the time required to reach a plateau in the dissolved concentration.

-

Analytical Method: A sensitive and specific analytical method is required to quantify the concentration of the dissolved solute. High-Performance Liquid Chromatography (HPLC) is a common and reliable choice for aromatic compounds.

Detailed Experimental Protocol

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Jacketed glass vials or flasks

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation. b. Seal the vials to prevent solvent evaporation. c. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). d. Agitate the samples for a predetermined equilibration time (e.g., 24-48 hours).

-

Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe. c. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. d. Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantification by HPLC: a. Prepare a series of standard solutions of this compound of known concentrations. b. Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions. c. Inject the diluted sample onto the HPLC system and record the chromatogram. d. Determine the concentration of this compound in the diluted sample using the calibration curve. e. Calculate the solubility in the original solvent by accounting for the dilution factor.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the generated data, the following self-validating checks should be incorporated into the protocol:

-

Mass Balance: After determining the concentration in the supernatant, the remaining solid can be dried and weighed to perform a mass balance calculation.

-

Multiple Time Points: Samples can be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached. The solubility value should be constant at the later time points.

-

Reproducibility: The experiment should be performed in triplicate to assess the precision of the method.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

Caption: Workflow for solubility determination.

Conclusion

References

-

PubChem. (n.d.). 3-Methyl-4-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Zhang, P., Wang, Z., & Li, X. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 41(12), 1102-1106.

-

Wikipedia. (2023, December 2). 4-Nitrobenzoic acid. Retrieved from [Link]

-

LookChem. (n.d.). 3-Hydroxy-4-nitrobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. Retrieved from [Link]

- ACS Publications. (1984). Determination of the aqueous solubility of polynuclear aromatic hydrocarbons by a coupled column liquid chromatographic technique. Analytical Chemistry, 56(8), 1471-1476.

-

Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. Retrieved from [Link]

- Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Chemistry–A European Journal, 22(42), 14943-14949.

-

ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

- Indian Journal of Chemistry. (1982). Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An.

-

PrepChem.com. (n.d.). Preparation of 3-hydroxy-4-nitrobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

- Google Patents. (n.d.). Process for producing 3-nitro-4-alkoxybenzoic acid.

-

Georganics. (n.d.). 3-Methoxy-4-nitrobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]

-

PubChem. (n.d.). 1-Butoxy-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Melting Point of 3-Butoxy-4-nitrobenzoic Acid for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the melting point of 3-Butoxy-4-nitrobenzoic acid (CAS 72101-53-2), a key parameter for its identification, purity assessment, and quality control in research and drug development. This document delves into the theoretical underpinnings of melting point determination, practical experimental protocols, and the critical influence of synthesis and purification on this fundamental physical property.

Introduction: The Significance of a Melting Point

In the realm of pharmaceutical and chemical sciences, the melting point is a critical physical constant. For a crystalline solid like this compound, it is the temperature at which the material transitions from a solid to a liquid state. A sharp and well-defined melting point is a primary indicator of the purity of a crystalline compound. Conversely, the presence of impurities typically leads to a depression and broadening of the melting point range, a phenomenon rooted in the thermodynamics of mixtures. Therefore, the accurate determination of the melting point of this compound is not merely a routine measurement but a cornerstone of its quality assessment.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₅ | [1] |

| Molecular Weight | 239.22 g/mol | [1] |

| CAS Number | 72101-53-2 | [1] |

| Appearance | Solid (Form may vary based on purity and crystallization conditions) | General knowledge |

| Melting Point | 174 °C; 173-175 °C | [2] |

Synthesis and Purification: The Genesis of a Definitive Melting Point

The observed melting point of this compound is intrinsically linked to its synthetic route and subsequent purification. A robust and well-controlled process is paramount to achieving a high-purity product with a sharp melting point.

Synthetic Pathway

A plausible and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the formation of an ether from an organohalide and an alkoxide. In this case, the synthesis would proceed in two conceptual stages:

-

Nitration of a Precursor: Synthesis of the key intermediate, 3-hydroxy-4-nitrobenzoic acid.

-

Williamson Ether Synthesis: Alkylation of 3-hydroxy-4-nitrobenzoic acid with a suitable butyl halide.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Part A: Synthesis of 3-Hydroxy-4-nitrobenzoic Acid

This protocol is adapted from established methods for the nitration of hydroxybenzoic acids.

-

Dissolution: In a fume hood, dissolve m-hydroxybenzoic acid in a suitable solvent such as acetonitrile.

-

Nitration: Slowly add a nitrating agent, for example, ammonium cerium(IV) nitrate, portion-wise to the stirred solution at room temperature.[3]

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Part B: Synthesis of this compound (Williamson Ether Synthesis)

This generalized protocol is based on the principles of the Williamson ether synthesis.[4][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-hydroxy-4-nitrobenzoic acid, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide - DMF).

-

Alkylation: Add 1-bromobutane to the mixture.

-

Heating: Heat the reaction mixture to a temperature appropriate for the chosen solvent and reactants (e.g., 80-100 °C) and maintain for several hours.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Acidification: Acidify the aqueous mixture with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

-

Isolation: Collect the crude product by vacuum filtration and wash with cold water.

Purification by Recrystallization

Recrystallization is a critical step to remove impurities and obtain a product with a sharp melting point. The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For carboxylic acids, polar solvents or solvent mixtures are often effective. Based on the purification of structurally similar compounds, an ethanol/water mixture is a promising solvent system.[6][7]

Protocol for Recrystallization:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Inducing Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

-

Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of an ice-cold ethanol/water mixture.

-

Drying: Dry the crystals thoroughly in a vacuum oven at a temperature below the melting point.

Melting Point Determination: A Self-Validating System

The accurate determination of the melting point is a validation of the synthesis and purification processes.

The Principle of Melting Point Depression

Pure crystalline solids have a characteristic, sharp melting point. The presence of even small amounts of soluble impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This results in a lower melting point and a broader melting range.[8] Therefore, a narrow melting point range close to the literature value is a strong indication of high purity.

Caption: Effect of impurities on melting point.

Standard Operating Procedure for Melting Point Determination

This protocol is in accordance with general best practices and aligns with the principles outlined in the United States Pharmacopeia (USP) chapter <741>.

-

Sample Preparation: Ensure the purified this compound is completely dry and finely powdered.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating Rate: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point (approx. 174 °C). Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point). The range between these two temperatures is the melting point range.

-

Reporting: Report the result as a melting point range. For a highly pure sample, this range should be narrow (e.g., 0.5-1 °C).

Characterization and Purity Verification

Beyond the melting point, spectroscopic methods are essential for confirming the chemical identity and assessing the purity of the synthesized this compound. While specific, publicly available spectra for this compound are limited, the expected spectral features can be predicted based on its structure.

Note: The following are predicted spectral data based on the structure of this compound and data from analogous compounds. Experimental verification is mandatory.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Aromatic Protons: Expect signals in the aromatic region (typically δ 7.0-8.5 ppm), showing characteristic splitting patterns based on the substitution on the benzene ring.

-

Butoxy Group Protons: A triplet corresponding to the terminal methyl group (CH₃) around δ 0.9-1.0 ppm, two multiplets for the two methylene groups (CH₂) in the middle of the butyl chain (around δ 1.4-1.8 ppm), and a triplet for the methylene group attached to the oxygen (OCH₂) at a more downfield position (around δ 4.0-4.2 ppm).

-

Carboxylic Acid Proton: A broad singlet at a very downfield position (typically δ 10-13 ppm), which may be exchangeable with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Carbonyl Carbon: A signal for the carboxylic acid carbonyl group is expected in the range of δ 165-175 ppm.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating butoxy group.

-

Butoxy Group Carbons: Four signals corresponding to the four carbons of the butyl chain, with the carbon attached to the oxygen (OCH₂) being the most downfield of the four.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

N-O Stretch: Strong absorption bands for the nitro group, typically appearing as two distinct peaks around 1500-1550 cm⁻¹ (asymmetric stretch) and 1330-1370 cm⁻¹ (symmetric stretch).

-

C-O Stretch: An absorption band for the ether linkage around 1200-1250 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions in the aromatic region.

Conclusion

The melting point of this compound, with a reported value in the range of 173-175 °C, serves as a crucial indicator of its identity and purity. This technical guide has outlined the fundamental principles, from synthesis and purification to the meticulous determination of this physical constant. For researchers, scientists, and drug development professionals, adherence to rigorous experimental protocols, including a self-validating system of synthesis, purification, and characterization, is essential to ensure the quality and reliability of this compound in its intended applications. The combination of a sharp, accurate melting point with confirmatory spectroscopic data provides the highest level of confidence in the integrity of this important chemical compound.

References

-

Capot Chemical. 72101-53-2 | 3-Butoxy-4-nitrobenzoicacid. [Link]

-

ResearchGate. Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB.... [Link]

-

The Williamson Ether Synthesis. Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. [Link]

-

GSRS. This compound. [Link]

-

PubChem. This compound. [Link]

-

EXPERIMENT (3) Recrystallization. The purpose. [Link]

-

Cambridge University Press. Williamson Ether Synthesis. [Link]

-

Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Recrystallization. [Link]

-

ResearchGate. Table 2 . 1 H-NMR and 13 C-NMR data of compounds 3a-g (δ ppm; J Hz). [Link]

-

LookChem. This compound. [Link]

-

Recrystallization of Benzoic Acid. Recrystallization. [Link]

-

Rasayan Journal of Chemistry. synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part -. [Link]

-

Science Learning Center. Experiment: Recrystallization – Part II: Purification of Solidss. [Link]

-

Wiley Online Library. Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. [Link]

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

Experiment 06 Williamson Ether Synthesis. The Williamson Ether Synthesis. [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]

-

NIST WebBook. Benzoic acid, 4-nitro-. [Link]

-

CDC Stacks. Supporting Information. [Link]3670/cdc_43670_DS1.pdf)

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. lookchem.com [lookchem.com]

- 3. 3-Hydroxy-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. community.wvu.edu [community.wvu.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

3-Butoxy-4-nitrobenzoic acid safety and handling

An In-depth Technical Guide to the Safe Handling of 3-Butoxy-4-nitrobenzoic Acid

Introduction

This compound (CAS No: 72101-53-2) is a substituted aromatic carboxylic acid that serves as a key intermediate in various chemical syntheses, including the preparation of pharmaceuticals like Oxybuprocaine Hydrochloride.[1] Its molecular structure, featuring a nitro group and a butoxy substituent on the benzoic acid core, dictates its reactivity and also necessitates a thorough understanding of its potential hazards. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the critical safety protocols and handling procedures required to work with this compound responsibly. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity within the laboratory.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively published, a robust safety assessment can be constructed by examining data from structurally similar aromatic nitro compounds. The primary hazards are associated with irritation and potential systemic effects characteristic of this chemical class.

1.1 GHS Hazard Classification (Inferred from Analogs)

Based on data for related compounds like 3-methyl-4-nitrobenzoic acid and 3-nitrobenzoic acid, this compound should be handled as a hazardous substance with the following potential classifications:

-

Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[2][3]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3][4]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][4]

1.2 Primary Routes of Exposure and Health Effects

-

Inhalation: Inhalation of dust may cause irritation to the respiratory tract.[3][4]

-

Skin Contact: Direct contact can cause skin irritation.[2][4] Prolonged exposure should be avoided.

-

Eye Contact: The compound is a serious eye irritant, potentially causing significant damage if not addressed immediately.[2][4]

-

Ingestion: May be harmful if swallowed, potentially causing disturbances to the digestive tract.[2][5]

1.3 Systemic Effects of Aromatic Nitro Compounds

A crucial aspect of handling any aromatic nitro compound is the potential for systemic toxicity. As a class, these chemicals can cause methaemoglobinaemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. Symptoms can include headache, cyanosis (blue discoloration of the skin), cardiac dysrhythmias, a drop in blood pressure, and spasms. Although this specific effect is not confirmed for this compound, it is a critical potential hazard that must be considered in any risk assessment.

Risk Assessment Workflow

A mandatory risk assessment should precede any experiment involving this compound. The following diagram outlines the logical flow for this process.

Caption: Risk assessment workflow for handling this compound.

Chemical and Physical Properties

A clear understanding of the compound's properties is fundamental to its safe handling.

| Property | Value | Source |

| CAS Number | 72101-53-2 | [1] |

| Molecular Formula | C₁₁H₁₃NO₅ | [1][6][7] |

| Molecular Weight | 239.22 g/mol | [1][6] |

| Monoisotopic Mass | 239.07938 Da | [7] |

| InChIKey | RITZSLUFIIRTTQ-UHFFFAOYSA-N | [7] |

Safe Handling and Personal Protective Equipment (PPE)

Safe handling relies on a multi-layered approach combining engineering controls, appropriate PPE, and strict hygiene practices. The causality is simple: prevent all direct contact with the substance.

3.1 Engineering Controls

-

Ventilation: All handling of this compound powder must be conducted in a well-ventilated area. To prevent inhalation of dust, a certified chemical fume hood is mandatory.[8]

3.2 Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][5][9] A face shield may be required for larger quantities or when there is a significant splash risk.

-

Skin Protection: Wear impervious clothing, such as a lab coat, to prevent skin exposure.[5][9]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[8] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[9]

-

Respiratory Protection: If dust is generated outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143) is required.[2][4]

3.3 Hygiene Measures

-

Wash hands thoroughly after handling the chemical and before breaks or leaving the laboratory.[2][10][11]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][10][12]

-

Contaminated clothing should be removed immediately and laundered separately before reuse.[5][12]

Storage and Incompatibility

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a cool, dry, well-ventilated place.[2][4][9] Keep containers tightly closed to prevent moisture absorption and contamination.[4][9][10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[2][4]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

5.1 First Aid Measures

-

Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][4][5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, seek medical advice.[2][4]

-